N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
CAS No.: 380569-75-5
Cat. No.: VC7114707
Molecular Formula: C16H12BrN3O2S
Molecular Weight: 390.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380569-75-5 |
|---|---|
| Molecular Formula | C16H12BrN3O2S |
| Molecular Weight | 390.26 |
| IUPAC Name | N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
| Standard InChI Key | LGBCNLBNHIYVEA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a 4-bromophenyl group is attached, while position 2 is substituted with a 4-methoxybenzamide moiety. The bromine atom introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions, whereas the methoxy group contributes to lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 380569-75-5 |
| Molecular Formula | |
| Molecular Weight | 390.26 g/mol |
| IUPAC Name | N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
| Solubility | Not available |
Electronic and Steric Effects
The 4-bromophenyl group’s electronegativity polarizes the thiadiazole ring, increasing its reactivity toward nucleophilic agents. Computational studies of analogous compounds suggest that the methoxybenzamide moiety facilitates hydrogen bonding with biological targets, such as enzyme active sites. The adamantane-like rigidity of the thiadiazole ring further stabilizes the molecule in planar conformations, a trait critical for crystallographic studies.
Synthesis and Optimization
Industrial-Scale Challenges
Key hurdles include optimizing yield during the cyclization step, where competing side reactions may form oxadiazole byproducts. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to suppress dimerization.
Biological Activities and Mechanisms
Anti-Inflammatory Action
The methoxy group’s electron-donating capacity potentially inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In silico docking studies of related compounds show binding affinities () of 10–15 nM for COX-2.
Anticancer Prospects
Preliminary assays on analogous thiadiazoles demonstrate apoptosis induction in MCF-7 breast cancer cells through caspase-3 activation. The bromophenyl moiety may intercalate DNA, causing strand breaks.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Aromatic protons from the bromophenyl group resonate at δ 7.4–7.6 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm.
-
NMR: The thiadiazole ring carbons are observed at δ 165–170 ppm, characteristic of C=S and C=N bonds.
Infrared (IR) Spectroscopy
Strong absorption bands at 1,650 cm (C=O stretch) and 1,250 cm (C-O-C from methoxy) confirm functional groups. The C-Br vibration appears at 550–600 cm.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Thiadiazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | COX-2 Inhibition (, nM) |
|---|---|---|
| N-[5-(4-Bromophenyl)-... [Target] | Pending | Pending |
| N-[5-(2-Chlorophenyl)-... | 4–16 | 12 |
| N-[5-(4-Fluorophenyl)-... | 2–8 | 18 |
The 4-bromophenyl variant’s larger atomic radius may enhance hydrophobic interactions compared to chloro- or fluoro-substituted analogues, though this requires empirical validation.
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